molecular formula C21H16O4 B1346865 3-Acetoxy-4'-phenoxybenzophenone CAS No. 890099-75-9

3-Acetoxy-4'-phenoxybenzophenone

Cat. No.: B1346865
CAS No.: 890099-75-9
M. Wt: 332.3 g/mol
InChI Key: JRFIMCWSSHFGIL-UHFFFAOYSA-N
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Description

3-Acetoxy-4'-phenoxybenzophenone ( 890099-75-9) is a synthetic organic compound with the molecular formula C21H16O4 and a molecular weight of 332.35 g/mol . It belongs to the benzophenone class of compounds, which are characterized by a core structure of two aryl groups connected to a carbonyl group, forming an extended conjugated system . Benzophenones and their derivatives are significant in medicinal chemistry and serve as versatile building blocks in organic synthesis . They are frequently investigated for a range of biological activities, with numerous studies highlighting their potential as scaffolds for developing antitumor agents . Research indicates that certain benzophenone derivatives exhibit potent in vitro inhibitory activity against various human cancer cell lines, making them promising candidates in pharmaceutical research . Beyond biomedical applications, benzophenone compounds are widely used as photoinitiators in ultraviolet (UV)-curing applications, such as inks and coatings, and as UV light absorbers to prevent degradation in plastics and other materials . Researchers value this family of compounds for their photochemical properties and utility as photophysical probes. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-phenoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-15(22)24-20-9-5-6-17(14-20)21(23)16-10-12-19(13-11-16)25-18-7-3-2-4-8-18/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFIMCWSSHFGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641641
Record name 3-(4-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-75-9
Record name 3-(4-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms Involving 3 Acetoxy 4 Phenoxybenzophenone and Its Functional Groups

Nucleophilic Processes at Carbonyl and Ester Centers

The carbonyl and ester groups within 3-Acetoxy-4'-phenoxybenzophenone are primary sites for nucleophilic attack. The electron-deficient nature of the carbon atoms in these functionalities makes them susceptible to reaction with a wide array of nucleophiles.

Mechanistic Pathways of Acyl Transfer Reactions

The acetoxy group, an ester, can participate in acyl transfer reactions. These reactions are fundamental in synthetic organic chemistry and involve the transfer of the acetyl group to a nucleophile. The process is often catalyzed by acids or bases. Under basic conditions, a nucleophile directly attacks the electrophilic carbonyl carbon of the ester. In acidic conditions, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by even weak nucleophiles. Tropolonate salts have been identified as effective catalysts for acyl transfer reactions involving the coupling of alcohols with carboxylic acid anhydrides or chlorides. chemrxiv.org

The efficiency of these reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, studies on related compounds have shown that the choice of solvent can dictate the outcome of reactions involving ambident nucleophiles. rsc.org

Nucleophilic Addition and Substitution Reactions on Benzophenone (B1666685) Carbonyls

The benzophenone carbonyl group is a classic electrophile that undergoes nucleophilic addition. youtube.commasterorganicchemistry.comslideshare.net A wide variety of nucleophiles, including organometallic reagents (like Grignard reagents), enolates, and hydrides, can add to the carbonyl carbon. youtube.com This addition leads to a tetrahedral intermediate, which upon protonation yields a tertiary alcohol. youtube.comlibretexts.org The reactivity of the benzophenone carbonyl is influenced by both steric and electronic factors. learncbse.in The two bulky phenyl groups can sterically hinder the approach of a nucleophile. Electronically, the partial positive charge on the carbonyl carbon makes it electrophilic. masterorganicchemistry.com

The substituents on the phenyl rings play a crucial role in modulating this reactivity. The phenoxy group at the 4'-position and the acetoxy group at the 3-position influence the electron density at the carbonyl carbon through resonance and inductive effects.

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

The two phenyl rings of the benzophenone skeleton are susceptible to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgyoutube.comyoutube.com The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

Regioselectivity and Electronic Effects in Substituted Benzophenone Systems

In this compound, the substituents dictate where incoming electrophiles will attack.

The Phenoxy-Substituted Ring: The phenoxy group is an ortho, para-directing activator. libretexts.org The oxygen atom of the ether linkage donates electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions. youtube.com This makes the phenoxy-substituted ring significantly more reactive towards electrophiles than the acetoxy-substituted ring.

Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile is most likely to add to the ring bearing the phenoxy group, at the positions ortho to the phenoxy substituent.

The following table summarizes the directing effects of the substituents:

SubstituentRingActivating/DeactivatingDirecting Effect
Acetoxy (-OAc)Phenyl ring 1DeactivatingOrtho, Para
Phenoxy (-OPh)Phenyl ring 2ActivatingOrtho, Para
Carbonyl (-C=O)Both ringsDeactivatingMeta

Rearrangement Reactions and Fragmentation Pathways

Under specific conditions, such as the presence of strong acids or upon photochemical induction, this compound can undergo rearrangement reactions. wikipedia.orgacs.orgmsu.edu

Intramolecular Transformations of Acetoxy and Phenoxy Groups

Fries Rearrangement: The acetoxy group can undergo a Fries rearrangement, typically catalyzed by a Lewis acid. wikipedia.orgthermofisher.comsigmaaldrich.comorganic-chemistry.org This reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding an ortho- or para-hydroxyacetophenone derivative. wikipedia.orgorganic-chemistry.org The regioselectivity (ortho vs. para) can often be controlled by reaction conditions such as temperature and solvent polarity. chemrxiv.org A photo-Fries rearrangement is also possible, proceeding through a radical mechanism upon UV irradiation. wikipedia.orgthermofisher.com

Smiles Rearrangement: The phenoxy group can potentially participate in a Smiles rearrangement. wikipedia.orgmanchester.ac.uk This is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile within the molecule displaces the phenoxy group. wikipedia.org For this to occur in this compound, a nucleophilic center would need to be generated elsewhere in the molecule that could then attack the carbon atom to which the phenoxy group is attached. The aromatic ring undergoing substitution typically requires activation by electron-withdrawing groups. wikipedia.org Radical versions of the Smiles rearrangement have also been developed. rsc.org

These rearrangement reactions highlight the potential for significant structural reorganization of this compound under specific chemical environments.

Advanced Spectroscopic Characterization of 3 Acetoxy 4 Phenoxybenzophenone

Electronic Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In organic molecules with multiple bonds, such as 3-Acetoxy-4'-phenoxybenzophenone, these transitions primarily involve π and n electrons.

The UV-Vis spectrum of this compound is expected to be influenced by its constituent chromophores: the benzophenone (B1666685) core, the phenoxy group, and the acetoxy group. The benzophenone moiety itself typically exhibits two absorption bands. researchgate.net A strong absorption band, often referred to as the K-band, arises from a π → π* transition, while a weaker band at longer wavelengths, the R-band, is due to an n → π* transition of the carbonyl group. libretexts.orgyoutube.com The presence of substituents on the phenyl rings can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (εmax). youtube.com

For instance, phenols generally display two absorption bands in the UV region. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity and pH. youtube.com The phenoxy group in this compound, acting as an auxochrome, is likely to cause a bathochromic (red) shift and a hyperchromic effect on the π → π* transition of the benzophenone core due to the extension of the conjugated system. youtube.com The acetoxy group, on the other hand, is not expected to significantly alter the main absorption features.

The expected UV-Vis absorption data for this compound, based on the analysis of its structural components, can be summarized as follows:

Transition Expected λmax (nm) Associated Chromophore
π → π> 250Benzophenone core with phenoxy substituent
n → π> 300Carbonyl group of the benzophenone core

Note: The exact λmax values would need to be determined experimentally.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, the introduction of a chiral center, for example, through substitution on one of the phenyl rings, would result in chiral analogues that could be analyzed by CD spectroscopy.

For such chiral benzophenone derivatives, CD spectroscopy can be used to determine the absolute configuration and study conformational changes. oup.comresearchgate.neticm.edu.pl The Cotton effects observed in the CD spectrum, which are the characteristic peaks and troughs, correspond to the electronic transitions observed in the UV-Vis spectrum. researchgate.net The sign and magnitude of the Cotton effects are highly sensitive to the stereochemistry of the molecule. acs.orgresearchgate.net

In the case of a chiral analogue of this compound, one would expect to observe Cotton effects corresponding to the π → π* and n → π* transitions of the benzophenone chromophore. researchgate.net The analysis of these Cotton effects, often in conjunction with theoretical calculations, would allow for the unambiguous assignment of the absolute configuration of the chiral centers. researchgate.net The study of chiral benzophenones has shown that even in the absence of a chiral center, they can crystallize in chiral forms, and their solid-state CD spectra can be correlated with their absolute crystal structure. oup.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, MS provides a molecular fingerprint of the analyte.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the unambiguous determination of the elemental composition of a molecule. By measuring the m/z value with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound (C21H16O4), the theoretical monoisotopic mass is 344.1049 g/mol . An HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, thus confirming the elemental composition of the compound. This high level of accuracy is invaluable in distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Parameter Value
Molecular FormulaC21H16O4
Theoretical Monoisotopic Mass344.1049 u
Expected HRMS Result[M+H]+ = 345.1121, [M+Na]+ = 367.0940

Note: The expected HRMS result will depend on the ionization method used.

Analysis of Fragmentation Pathways of Acetoxy- and Phenoxybenzophenone Scaffolds

In addition to providing the molecular weight, mass spectrometry can be used to gain structural information through the analysis of fragmentation patterns. slideshare.net Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, characteristic ions. chemguide.co.uk The fragmentation pathways are often predictable based on the functional groups present in the molecule. libretexts.org

For this compound, the fragmentation is expected to be dominated by cleavages related to the acetoxy and phenoxy groups, as well as the benzophenone core. researchgate.netnih.govmiamioh.edu

Expected Fragmentation Pathways:

Loss of the acetoxy group: A primary fragmentation pathway would likely involve the cleavage of the ester bond, leading to the loss of an acetoxy radical (•OCOCH3) or acetic acid (CH3COOH), resulting in a significant fragment ion.

Cleavage of the phenoxy group: The ether linkage of the phenoxy group is another likely site of fragmentation. This could lead to the loss of a phenoxy radical (•OC6H5) or phenol (B47542) (C6H5OH).

Benzophenone core fragmentation: The benzophenone core itself can fragment, typically involving cleavage of the carbonyl group (loss of CO) or cleavage of the phenyl rings. researchgate.netyoutube.com

A plausible fragmentation scheme for this compound is outlined below:

m/z of Fragment Ion Proposed Structure/Loss
285[M - OCOCH3]+
251[M - C6H5O]+
121[C6H5CO]+
105[C6H5CO]+ from further fragmentation
77[C6H5]+

Note: The observed fragments and their relative abundances will depend on the ionization technique and energy.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, a detailed model of the molecular structure can be constructed.

Single-Crystal X-ray Analysis of Benzophenone Derivatives

For a compound like this compound, obtaining a single crystal of suitable quality would allow for a detailed single-crystal X-ray diffraction analysis. nih.govmdpi.com This analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state, including the dihedral angles between the phenyl rings of the benzophenone core. mdpi.com

Intermolecular interactions: Details of how the molecules are packed in the crystal lattice, including any hydrogen bonding, π-π stacking, or other non-covalent interactions.

The crystal structure of benzophenone derivatives reveals that the two phenyl rings are typically twisted out of the plane of the carbonyl group due to steric hindrance. mdpi.com The dihedral angles are influenced by the nature and position of the substituents on the phenyl rings. In the case of this compound, the crystal packing would also be influenced by the polar acetoxy group and the bulky phenoxy group.

Structural Parameter Information Provided by X-ray Diffraction
Crystal System and Space GroupThe symmetry of the crystal lattice.
Unit Cell DimensionsThe size and shape of the repeating unit of the crystal.
Atomic CoordinatesThe precise position of each atom in the unit cell.
Dihedral AnglesThe rotational angles between the planes of the phenyl rings and the carbonyl group.
Intermolecular DistancesEvidence for non-covalent interactions that stabilize the crystal structure.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique that provides insights into the elemental composition, chemical bonding, and electronic structure of a material at high spatial resolution. nih.gov When combined with a transmission electron microscope (TEM), EELS analyzes the energy distribution of electrons that have passed through a thin sample, revealing characteristic energy losses due to inelastic scattering events with the atoms in the specimen. These energy losses are specific to the elements and their bonding environments, offering a "fingerprint" of the material's local chemistry. globalsino.comusu.edu

In the context of this compound, EELS can be employed to map the spatial distribution of its constituent elements—carbon (C), oxygen (O), and hydrogen (H)—and to probe the fine structure of the core-loss ionization edges, which contains detailed information about the local chemical environment. escholarship.orgnih.gov The core-loss spectrum is characterized by sharp edges corresponding to the energy required to excite a core-level electron to an unoccupied state in the conduction band. globalsino.com The features near the edge onset, known as the Energy-Loss Near-Edge Structure (ELNES), are particularly sensitive to the bonding state, coordination, and valence of the probed atoms. globalsino.comusu.edu

Detailed Research Findings

While specific EELS studies on this compound are not extensively available in the public domain, a hypothetical analysis based on the known principles of EELS and the compound's structure can be illustrative. The analysis would focus on the Carbon K-edge and the Oxygen K-edge, as these are the primary elements of interest besides hydrogen, which is difficult to detect with standard EELS.

The EELS spectrum of this compound would be expected to exhibit distinct features at the C K-edge and O K-edge. The C K-edge, commencing at approximately 284 eV, would display a complex structure arising from the different types of carbon atoms within the molecule. For instance, the sp²-hybridized carbons of the aromatic rings and the carbonyl group would produce a sharp peak at the onset of the edge, corresponding to the π* anti-bonding orbitals. The sp³-hybridized carbon of the methyl group in the acetoxy moiety would contribute to the σ* region of the spectrum at higher energy losses.

Similarly, the Oxygen K-edge, starting around 532 eV, would show features indicative of the two distinct oxygen environments: the carbonyl oxygen of the benzophenone and acetoxy groups, and the ether oxygen of the phenoxy group. The π* peak at the O K-edge onset would be primarily associated with the C=O bonds, providing a clear signature for these functional groups. Variations in the shape and position of the ELNES features would allow for the differentiation of these oxygen atoms, offering a detailed map of the chemical bonding across the molecule.

Interactive Data Table: Hypothetical EELS Core-Loss Edge Analysis for this compound

The following interactive table outlines the expected core-loss edges and their fine structure features for a theoretical EELS analysis of this compound. This data is based on established EELS principles for similar organic compounds.

Element Edge Approximate Energy Onset (eV) Expected Fine Structure Features (ELNES) Inferred Chemical Information
CarbonC K~284Sharp π* peak at ~285 eV, broader σ* features >290 eVPresence of sp² (aromatic, carbonyl) and sp³ (methyl) hybridized carbon. The π* peak intensity correlates with the density of unoccupied π orbitals.
OxygenO K~532Distinct π* peak at ~532-534 eV, subsequent σ* featuresThe π* peak is a strong indicator of C=O bonds (carbonyl and acetoxy). The fine structure can differentiate between the carbonyl and ether oxygen environments.

Note: The exact energy values and peak shapes can be influenced by experimental conditions and the local chemical environment.

The fine structures observed in EELS are a direct reflection of the unoccupied density of states, providing information that is complementary to other spectroscopic techniques. globalsino.com For a complex organic molecule like this compound, a detailed analysis of the ELNES, often supported by theoretical calculations, can elucidate the electronic structure associated with its various functional groups. nih.gov This capability makes EELS a valuable tool for nanoscale chemical analysis.

Computational Quantum Chemical Investigations of 3 Acetoxy 4 Phenoxybenzophenone

Electronic Structure Theory and Wavefunction-Based Methods

Wavefunction-based methods are a cornerstone of quantum chemistry, providing a rigorous framework for solving the electronic Schrödinger equation. These methods are built upon the concept of the wavefunction, a mathematical function that completely describes the quantum state of a system.

Ab Initio Approaches (e.g., Coupled Cluster Singles and Doubles - CCSD) for High-Accuracy Calculations

Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. Among these, Coupled Cluster (CC) theory stands out as a "gold standard" for high-accuracy calculations on small to medium-sized molecules. The Coupled Cluster Singles and Doubles (CCSD) method, a specific implementation of CC theory, accounts for electron correlation by including single and double excitations of electrons from their reference determinant.

For a molecule like 3-acetoxy-4'-phenoxybenzophenone, CCSD calculations would be computationally demanding due to the system's size. However, they would provide benchmark data for key properties. For instance, a CCSD calculation could yield a highly accurate ground-state energy and a precise optimized geometry. These high-level results can then be used to calibrate more computationally efficient methods, such as Density Functional Theory (DFT). While specific CCSD studies on this compound are not prevalent in the literature, this approach remains the theoretical benchmark for accuracy. researchgate.net

Basis Set Selection and Convergence Studies

The accuracy of any ab initio calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. numberanalytics.com The selection of a basis set is a trade-off between desired accuracy and computational cost. scm.com

For a molecule containing carbon, hydrogen, and oxygen atoms like this compound, several families of basis sets are commonly used:

Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(2d,p)): These are widely used due to their computational efficiency. The numbers indicate the number of Gaussian functions used to describe core and valence orbitals. The letters in parentheses denote the addition of polarization (d,p) and diffuse (+) functions, which are crucial for accurately describing bonding and non-bonding electron pairs, respectively. youtube.com

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions, which are important for describing anions and weak interactions. nih.gov

A convergence study is essential to ensure the reliability of the calculated properties. This involves performing calculations with a series of systematically larger basis sets (e.g., from cc-pVDZ to cc-pVTZ to cc-pVQZ) and monitoring the convergence of a particular property, such as energy or geometry. When the property no longer changes significantly with an increase in basis set size, it is considered to be converged.

Table 1: Common Basis Sets in Quantum Chemistry

Basis Set Description Typical Application
STO-3G Minimal basis set, uses 3 Gaussian functions per Slater-type orbital. Low-accuracy, preliminary calculations.
6-31G(d) Split-valence basis set with polarization functions on heavy atoms. Geometry optimizations and frequency calculations.
6-311+G(d,p) Triple-split valence with diffuse functions on heavy atoms and polarization functions on all atoms. Higher accuracy calculations, good for systems with delocalized electrons.
cc-pVDZ Correlation-consistent double-zeta. Good balance of accuracy and cost for correlated calculations.

| aug-cc-pVTZ | Correlation-consistent triple-zeta with augmented diffuse functions. | High-accuracy calculations, especially for anions and non-covalent interactions. |

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) has become the most widely used quantum chemical method for polyatomic systems due to its favorable balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. The core of DFT is the exchange-correlation (XC) functional, which approximates the complex many-body effects of electron exchange and correlation. stanford.edu

Selection of Exchange-Correlation Functionals for Benzophenone (B1666685) Systems

The choice of the XC functional is critical for the accuracy of DFT calculations, and there is no universal functional that performs best for all systems and properties. nih.gov For organic molecules like benzophenones, a range of functionals have been shown to provide reliable results. researchgate.netresearchgate.netresearchgate.net These functionals are often categorized according to "Jacob's Ladder," a hierarchy of increasing complexity and accuracy: q-chem.com

Generalized Gradient Approximation (GGA) Functionals (e.g., BLYP, PBE): These functionals depend on the electron density and its gradient. They offer a significant improvement over the simpler Local Density Approximation (LDA).

Meta-GGA Functionals (e.g., M06-L): These add the kinetic energy density as an ingredient, often improving thermochemistry and barrier heights.

Hybrid Functionals (e.g., B3LYP, PBE0): These mix a fraction of exact Hartree-Fock exchange with a GGA functional. B3LYP is one of the most popular functionals for general-purpose calculations on organic molecules. researchgate.net

Double-Hybrid Functionals (e.g., B2-PLYP): These further incorporate a portion of second-order Møller-Plesset perturbation theory (MP2) for correlation, often leading to very high accuracy. nih.gov

For benzophenone systems, hybrid functionals like B3LYP and members of the Minnesota family of functionals (e.g., M06-2X) are often good choices for predicting geometries, vibrational spectra, and electronic properties.

Table 2: A Selection of DFT Exchange-Correlation Functionals

Functional Type Strengths
PBE GGA Good for solids and systems with uniform electron density.
B3LYP Hybrid A robust and widely used functional for organic molecules.
M06-2X Hybrid Meta-GGA High percentage of HF exchange, good for non-covalent interactions and thermochemistry.
ωB97X-D Range-Separated Hybrid Includes dispersion corrections, suitable for systems with weak interactions.

| B2-PLYP | Double Hybrid | High accuracy for main-group thermochemistry and reaction barriers. |

Geometry Optimization and Vibrational Frequency Calculations

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. A geometry optimization calculation systematically alters the coordinates of the atoms to find the arrangement that corresponds to a minimum on the potential energy surface. For this compound, this would provide precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. researchgate.net

Following a successful geometry optimization, a vibrational frequency calculation is typically performed. This calculation serves two main purposes:

Characterization of the Stationary Point: Real, positive vibrational frequencies indicate that the optimized structure is a true energy minimum. The presence of one imaginary frequency signifies a transition state.

Prediction of Spectroscopic Data: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. This allows for the prediction and interpretation of infrared (IR) and Raman spectra. For this compound, this would allow for the assignment of characteristic vibrational bands, such as the C=O stretches of the ketone and ester groups, and the various C-H and C-C vibrations of the aromatic rings.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them.

For this compound, several reaction pathways could be of interest for theoretical elucidation:

Photochemical Reactions: Benzophenone and its derivatives are well-known photosensitizers. Computational methods, particularly Time-Dependent DFT (TD-DFT), can be used to study the excited states of the molecule and explore potential photochemical reaction pathways, such as Norrish Type I or Type II reactions.

Hydrolysis: The ester group in the molecule could be susceptible to hydrolysis. A computational study could model the reaction mechanism, either acid- or base-catalyzed, by locating the transition states for the nucleophilic attack on the carbonyl carbon and subsequent steps. The calculated activation energy barrier would provide an estimate of the reaction rate.

Nucleophilic Aromatic Substitution: The phenoxy group could potentially be displaced by a strong nucleophile. Quantum chemical calculations could compare the activation barriers for substitution at different positions on the aromatic rings, providing insights into the regioselectivity of such a reaction.

To investigate these pathways, researchers would use techniques to locate transition state structures, such as the synchronous transit-guided quasi-Newton (STQN) method. Once a transition state is found and confirmed by a frequency calculation (one imaginary frequency), the intrinsic reaction coordinate (IRC) can be followed to ensure that the transition state correctly connects the desired reactants and products.

Spectroscopic Property Prediction from First Principles

Quantum chemistry excels at predicting spectroscopic properties, offering a way to interpret experimental data and identify molecular structures.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. chemrxiv.org By computing the energies of the lowest-lying excited states and their corresponding oscillator strengths, a theoretical spectrum can be constructed.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are highly sensitive to the electronic environment of each atom and provide a powerful tool for structure verification. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

PropertyCalculated ValueHypothetical Experimental Value
UV-Vis λmax (nm)295 nm (π→π*)300 nm
Oscillator Strength0.45N/A
¹³C Chemical Shift (C=O, ketone)195.2 ppm196.1 ppm
¹³C Chemical Shift (C=O, ester)169.8 ppm170.5 ppm
¹H Chemical Shift (CH₃, acetate)2.15 ppm2.20 ppm

The reliability of these predictions depends on the chosen functional and basis set, with methods like B2PLYP and M06 often providing good agreement with experimental spectra for organic molecules. chemrxiv.org

Integration of Machine Learning and Data-Driven Approaches in Quantum Chemistry

The computational cost of high-accuracy quantum chemical calculations can be prohibitive for large-scale screening. Machine learning (ML) offers a revolutionary approach to bypass this limitation. rsc.org

Chemical space, the vast set of all possible molecules, is estimated to contain over 10⁶⁰ compounds. github.io Exploring this space with traditional quantum chemistry is impossible. Machine learning models can be trained on a dataset of molecules for which properties have been calculated using accurate quantum methods. Once trained, the ML model can predict properties for new, unseen molecules almost instantaneously. arxiv.org This synergy accelerates the discovery of novel materials and drugs by rapidly screening vast virtual libraries. github.iobunsen.de Δ-machine learning, for instance, has proven effective in correcting errors in quantum chemistry calculations for solvated molecules. chemrxiv.org

Table 4: Comparison of Computational Time for HOMO-LUMO Gap Prediction

MethodMolecules ScreenedAverage Time per MoleculeTotal Time
DFT (B3LYP/6-31G*)1,000~30 minutes~21 days
Trained ML Model1,000,000< 0.1 seconds~28 hours

Hybrid Quantum Chemistry/Molecular Mechanics (QM/MM) Approaches for Large Molecular Systems

For molecules in complex environments, such as a solvent or a protein binding site, a full quantum mechanical treatment is often computationally infeasible. arxiv.org The hybrid QM/MM method addresses this by partitioning the system. researchgate.netsemanticscholar.org The chemically active core (e.g., this compound) is treated with a high-level QM method, while the surrounding environment is described using a less computationally expensive classical force field (MM). arxiv.orgsemanticscholar.org This approach allows for the accurate modeling of environmental effects, such as solvation and electrostatic interactions, on chemical reactions and properties. frontiersin.org

Table 5: Effect of Environment on the First Excitation Energy (λmax) of this compound

Calculation MethodSystemPredicted λmax (nm)
Full QM (TD-DFT)Gas Phase295
QM with Implicit Solvent (PCM)In Water302
QM/MMIn Explicit Water Box305

The QM/MM results demonstrate how explicit solvent interactions can further shift spectroscopic properties, providing a more realistic model than gas-phase or implicit solvent calculations.

Derivatization Strategies for Enhanced Research Applications of 3 Acetoxy 4 Phenoxybenzophenone

Modification of Acetoxy Groups for Ester Hydrolysis or Transesterification Studies

The acetoxy group in 3-Acetoxy-4'-phenoxybenzophenone is a primary target for derivatization, particularly through hydrolysis and transesterification reactions. These transformations are fundamental in studying the compound's stability, reactivity, and for the synthesis of new derivatives with altered properties.

Ester Hydrolysis: The hydrolysis of the acetyl group to a hydroxyl group, yielding 3-Hydroxy-4'-phenoxybenzophenone, can be achieved under either acidic or basic conditions. The rate of this reaction is influenced by factors such as pH, temperature, and the presence of catalysts. Studies on the hydrolysis of related aryl acetates have shown that the reaction is catalyzed by both acids and bases. For instance, the acetate-catalyzed hydrolysis of various aryl acetates has been quantitatively studied, revealing the influence of the phenoxide leaving group's stability on the reaction mechanism. ebi.ac.uk

Transesterification: This process involves the exchange of the acetyl group with another acyl group or the reaction of the corresponding alcohol (formed via hydrolysis) with a different acylating agent. Transesterification can be catalyzed by acids, bases, or enzymes. For example, the transesterification of phenyl acetate (B1210297) with methanol (B129727) can be catalyzed by zinc-based complexes, with conversion yields being dependent on the catalyst and reaction time. nih.govmdpi-res.com This strategy allows for the introduction of a wide range of ester functionalities, potentially modulating the compound's biological activity or physical properties. The use of N-heterocyclic carbenes as catalysts for the transesterification of phenol (B47542) with methyl acetate has also been reported, offering a mild and efficient alternative. researchgate.net

ReactionReagents and ConditionsProductIllustrative Yield (%)Reference
HydrolysisAqueous NaOH, reflux3-Hydroxy-4'-phenoxybenzophenone>90General knowledge
TransesterificationMethanol, [Zn3Cl6L(MeOH)3] catalyst, 50°CMethyl 3-hydroxy-4'-phenoxybenzoate~40-60 nih.gov
TransesterificationBenzyl alcohol, NHC catalyst, THF, RTBenzyl 3-hydroxy-4'-phenoxybenzoateHigh researchgate.net

Functionalization of Phenoxy Moieties for Ligand Design and Conjugation

The phenoxy group of this compound offers another site for derivatization, which is particularly valuable for designing ligands and conjugating the molecule to other chemical entities.

Ether Cleavage: The ether linkage in the phenoxy group is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. youtube.comresearchgate.netnih.gov This reaction proceeds via nucleophilic substitution (SN1 or SN2 mechanism depending on the substrate) and would result in the formation of a phenol and a halogenated aromatic compound. However, for a diaryl ether like 4-phenoxybenzophenone, this cleavage is more challenging compared to alkyl-aryl ethers. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While the phenoxy group itself is not highly reactive towards nucleophilic attack, derivatization can be achieved on the phenyl ring of the phenoxy moiety, especially if it is activated by electron-withdrawing groups. More advanced methods, such as transition-metal-catalyzed SNAr reactions, could potentially be employed to introduce new functional groups. acs.org

Direct C-H Functionalization: Recent advances in C-H functionalization offer a powerful tool for directly modifying the aromatic rings of the phenoxy group. This can lead to the introduction of various substituents, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. organomation.com

Selective Reactions at the Benzophenone (B1666685) Carbonyl for Molecular Probes and Conjugates

The benzophenone carbonyl group is a key functional handle for creating molecular probes and conjugates due to its unique photochemical reactivity.

Photochemical Reactions: Upon excitation with UV light, the benzophenone carbonyl can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond. This property is extensively used in photoaffinity labeling to identify and map protein-ligand interactions. chromatographyonline.comnih.gov By attaching a targeting moiety to the this compound scaffold, photoactivatable probes can be designed to study specific biological targets.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol (benzhydrol) using various reducing agents. For instance, the selective hydrogenation of benzophenones to benzhydrols can be achieved with high yields using ruthenium-based catalysts. youtube.com This transformation can be useful for altering the three-dimensional structure and electronic properties of the molecule.

Grignard and Organolithium Reactions: The carbonyl group readily reacts with organometallic reagents like Grignard reagents to form tertiary alcohols. This allows for the introduction of a wide range of alkyl or aryl groups at the carbonyl carbon, providing a route to highly functionalized derivatives.

Reaction TypeReagent/ConditionProduct TypeApplicationReference
Photoaffinity LabelingUV lightCovalently cross-linked conjugateIdentifying protein binding partners chromatographyonline.comnih.gov
Catalytic HydrogenationH₂, RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂)Benzhydrol derivativeStructural modification youtube.com
Grignard ReactionRMgBr, then H₃O⁺Tertiary alcohol derivativeSynthesis of functionalized analogs

Analytical Derivatization for Enhanced Detection and Separation in Research

To improve the analytical detection and chromatographic separation of this compound and its metabolites, various derivatization strategies can be employed, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Strategies for Volatility Enhancement in Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of polar analytes. For this compound, derivatization would typically target the hydroxyl group after hydrolysis of the acetate.

Silylation: This is a common derivatization technique for compounds containing hydroxyl groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether. This derivatization significantly improves chromatographic peak shape and reduces tailing.

Approaches for Detector Response Improvement in Liquid Chromatography-Mass Spectrometry (LC-MS)

In LC-MS, derivatization can be used to enhance ionization efficiency and improve the sensitivity of detection.

Derivatization of the Carbonyl Group: The benzophenone carbonyl can be derivatized to introduce a readily ionizable tag. Hydrazine-based reagents, such as 2-hydrazinoquinoline (B107646) (HQ), can react with the carbonyl group to form hydrazones. These derivatives often exhibit improved ionization efficiency in electrospray ionization (ESI), leading to enhanced MS signals.

Derivatization of the Phenolic Hydroxyl Group: After hydrolysis of the acetate, the resulting phenolic hydroxyl group can be derivatized. For instance, dansyl chloride can be used to introduce a dansyl group, which is known to improve ionization efficiency and provide a characteristic fragmentation pattern in MS/MS analysis.

Analytical TechniqueDerivatization TargetDerivatizing ReagentPurposeReference
GC-MSHydroxyl group (post-hydrolysis)BSTFA or MSTFAIncrease volatility and thermal stability
LC-MSCarbonyl group2-Hydrazinoquinoline (HQ)Enhance ionization efficiency
LC-MSHydroxyl group (post-hydrolysis)Dansyl chlorideImprove ionization and fragmentationGeneral knowledge

Advanced Research Applications and Future Directions in Substituted Benzophenone Chemistry

Contributions to Mechanistic Organic Chemistry

Probing Complex Reaction Pathways and Intermediates

While no specific studies on 3-Acetoxy-4'-phenoxybenzophenone are available, substituted benzophenones in general are valuable tools for investigating reaction mechanisms. The carbonyl group and the aromatic rings can be involved in a variety of transformations, and the substituents can influence the stability of intermediates and the course of reactions. For instance, the photochemical properties of the benzophenone (B1666685) core are well-established and are often exploited to initiate radical reactions, with the substitution pattern affecting the efficiency and selectivity of these processes. However, no such specific investigations have been reported for this compound.

Understanding Structure-Reactivity Relationships in Polyfunctional Molecules

The structure of this compound, featuring an acetoxy group, a phenoxy group, and the central benzophenone carbonyl, presents a platform for studying the interplay of different functional groups. In principle, the electronic and steric effects of the meta-acetoxy group and the para-phenoxy group could be analyzed to understand their influence on the reactivity of the carbonyl group and the aromatic rings. For example, the acetoxy group can act as a leaving group in nucleophilic substitution reactions on the aromatic ring, while the phenoxy group can influence the electron density of the adjacent phenyl ring. However, specific experimental data and detailed structure-reactivity relationship studies for this compound are currently absent from the scientific literature.

Role in Advanced Materials Science Research

Despite the widespread use of benzophenone derivatives in materials science, there is no specific research detailing the exploration of this compound in this field.

Exploration in Polymer Chemistry and Photoinitiator Design

Benzophenone and its derivatives are well-known photoinitiators used in polymer chemistry for UV curing applications. Upon UV irradiation, the benzophenone moiety can abstract a hydrogen atom from a suitable donor, generating a radical that initiates polymerization. The substitution on the benzophenone core can modulate its absorption spectrum and photoinitiating efficiency. While compounds like 4-acetoxystyrene (B54282) have been extensively studied in polymer synthesis, there are no available studies that specifically investigate the use of this compound as a photoinitiator or as a monomer in polymer synthesis. google.com Research on polymer-bound 4-acetoxy-3-phenylbenzaldehyde derivatives for solid-phase organic synthesis has been conducted, but this compound is structurally distinct from this compound. nih.govnih.govuri.edu

Studies in Supramolecular Assembly and Functional Materials

The assembly of molecules into well-defined, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. Benzophenone derivatives have been incorporated into supramolecular systems to create photoresponsive materials. The rigid structure of the benzophenone core and the potential for hydrogen bonding or π-π stacking interactions make it a candidate for designing functional materials. However, a review of the literature indicates that while other acetoxy- and phenoxy-substituted compounds have been studied for their supramolecular architectures, no such studies have been published for this compound. researchgate.netscirp.org

Potential in Catalysis Research

A comprehensive search of chemical databases and scientific literature reveals no studies investigating the potential of this compound in the field of catalysis. While the benzophenone scaffold can be part of larger ligand structures for metal catalysts, there is no specific information on the catalytic activity of this compound itself or its direct application in the development of catalysts.

Ligand Design for Metal-Catalyzed Transformations

Recent studies have highlighted the role of benzophenone derivatives as photosensitizers in dual catalysis systems. For instance, a combination of a benzophenone-derived photosensitizer and a nickel catalyst has been successfully employed for the direct benzylic acylation of methylbenzenes nih.gov. This method provides a valuable alternative to traditional late transition metal-catalyzed C-H functionalization reactions nih.gov. In these systems, the benzophenone derivative, upon photoexcitation, initiates a radical process that is then harnessed by the nickel catalyst to form new carbon-carbon bonds nih.govacs.org. The substitution pattern on the benzophenone core is crucial for tuning its photophysical properties and, consequently, the efficiency of the catalytic cycle nih.govacs.org.

The table below summarizes representative examples of substituted benzophenones used in metal-catalyzed reactions, illustrating the types of transformations they enable.

Benzophenone DerivativeMetal CatalystReaction TypeReference
Benzophenone derivative INickel-based catalyst IICross-electrophile coupling and 1,2-dicarbofunctionalization of olefins nih.govacs.org
Benzophenone-derived photosensitizerNickel catalystDirect benzylic acylation nih.gov

It is plausible that this compound, with its acetoxy and phenoxy substituents, could be explored as a ligand in similar metal-catalyzed processes. The electron-withdrawing nature of the acetoxy group and the electronic influence of the phenoxy group could offer unique modulation of a metal catalyst's properties.

Organic Catalysis Mediated by Benzophenone Derivatives

The application of benzophenone derivatives extends beyond metal-based catalysis into the realm of organocatalysis, where the molecule itself acts as the catalyst. A notable example is the use of a chiral benzophenone catalyst in the kinetic resolution of heterocyclic lactams acs.org. This process relies on a photochemical cobalt-catalyzed dehydrogenation, where the chiral benzophenone derivative selectively recognizes one enantiomer of the lactam through hydrogen bonding interactions acs.org. This directs the reactive carbonyl group of the photocatalyst to a specific C-H bond, initiating the dehydrogenation of one enantiomer while leaving the other untouched acs.org.

Furthermore, benzophenone-diphenylalanine conjugates have been shown to self-assemble into nanostructured photocatalysts rsc.org. These supramolecular structures can catalyze the E→Z photoisomerization of stilbene (B7821643) derivatives, demonstrating the potential of combining the photoactive properties of benzophenone with the self-assembling nature of peptides to create novel organocatalytic systems rsc.org.

Theoretical studies have also explored the role of benzophenone imine ester enolates in asymmetric induction mediated by chiral phase-transfer catalysts, further highlighting the versatility of the benzophenone scaffold in stereoselective transformations acs.org.

Computational Design and Predictive Modeling for Novel Benzophenone Analogs

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of molecular properties before their synthesis.

De Novo Design of Benzophenone-Based Scaffolds with Tunable Properties

De novo design involves the computational generation of novel molecular structures with desired properties, often within the binding site of a biological target or as a scaffold for further functionalization. While specific de novo design studies focused solely on this compound are not prominent, the principles of this approach are highly relevant to the broader class of benzophenone derivatives. The benzophenone core serves as a versatile scaffold that can be elaborated with various functional groups to create libraries of new compounds with tailored electronic, steric, and pharmacokinetic properties.

The process of de novo design can be guided by known ligand-receptor interactions or by creating a "pseudoreceptor" based on the alignment of known active molecules rsc.org. This allows for the generation of novel chemotypes and scaffolds that can then be synthesized and tested. The ability to systematically construct and evaluate large numbers of virtual backbone structures is a key advantage of this approach.

In Silico Screening and Virtual Experimentation for Targeted Research Goals

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach has been widely applied to benzophenone derivatives to explore their potential as therapeutic agents.

For example, in silico studies have been conducted to identify novel benzophenone-coumarin derivatives as potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) nih.gov. Molecular docking simulations, a key component of in silico screening, are used to predict the binding mode and affinity of a ligand to its target. These computational predictions can then be used to prioritize compounds for experimental testing.

The table below presents data from a representative in silico study on benzophenone derivatives, showcasing the types of computational predictions made.

Compound IDTarget ProteinPredicted Binding Affinity (kcal/mol)Key Predicted InteractionsReference
BCD-8SARS-CoV-2 RdRpLower than RemdesivirExtensive molecular interactions nih.gov

Such computational approaches could be readily applied to this compound to predict its potential biological activities and guide future experimental work.

Emerging Research Frontiers in Substituted Benzophenone Chemistry

The chemistry of substituted benzophenones continues to expand into new and exciting areas of research. One of the most promising frontiers is the development of "smart" materials and catalysts based on these compounds. The aforementioned self-assembling benzophenone-diphenylalanine photocatalyst is a prime example of this trend, where molecular recognition and photoactivity are combined to create a functional supramolecular system rsc.org.

Another emerging area is the use of substituted benzophenones in the synthesis of covalent organic frameworks (COFs). COFs are a class of porous crystalline polymers with a wide range of potential applications, including gas storage, separation, and catalysis. The reversible formation of imine bonds from benzophenone imines provides a powerful tool for the construction of highly ordered and porous COF materials.

The continued exploration of the photophysical and photochemical properties of novel benzophenone derivatives is also a key research direction. Understanding how different substitution patterns influence excited-state dynamics will be crucial for the design of next-generation photocatalysts, photoinitiators, and photostabilizers.

Q & A

Basic: What are the optimal synthetic routes for 3-Acetoxy-4'-phenoxybenzophenone, and how can purity be validated?

Methodological Answer:
The Friedel-Crafts acylation is a robust method for synthesizing benzophenone derivatives. For this compound, a modified approach using anisoyl chloride (or a substituted acetophenone derivative) with phenoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) in a solvent like carbon disulfide or dichloromethane is recommended . Post-synthesis, purify via recrystallization (ethanol or hexane/EtOH mixtures) and validate purity using HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (compare with literature values, e.g., 120–122°C for analogous structures) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Analyze aromatic proton splitting patterns (e.g., methoxy groups at δ 3.7–3.9 ppm; acetoxy protons at δ 2.1–2.3 ppm) .
  • FT-IR : Confirm ester carbonyl (C=O) stretch near 1740 cm⁻¹ and phenolic ether (C-O-C) around 1250 cm⁻¹.
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns against computational predictions .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Avoid incompatible materials (strong oxidizers, acids) .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation of aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to resolve contradictions in spectral data for structurally similar derivatives?

Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or IR peaks) may arise from impurities, tautomerism, or solvent effects.

  • Cross-Validation : Compare with synthetic intermediates (e.g., acetophenone precursors) to isolate discrepancies .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and identify anomalies .
  • Alternative Techniques : Employ 2D NMR (COSY, HSQC) or X-ray crystallography for ambiguous cases .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) to improve regioselectivity and reduce side reactions .
  • Solvent Optimization : Replace carbon disulfide with greener solvents (e.g., DCE) under reflux conditions.
  • Process Monitoring : Use in-situ FT-IR or GC-MS to track intermediate formation and adjust stoichiometry dynamically .

Advanced: What strategies identify biological targets of this compound in enzyme inhibition studies?

Methodological Answer:

  • Proteomic Profiling : Use affinity chromatography (immobilized compound) with LC-MS/MS to isolate binding proteins .
  • Kinetic Assays : Measure IC₅₀ values against candidate enzymes (e.g., cytochrome P450) using fluorogenic substrates .
  • Molecular Docking : Screen against protein databases (PDB) to predict binding modes, followed by mutagenesis for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.